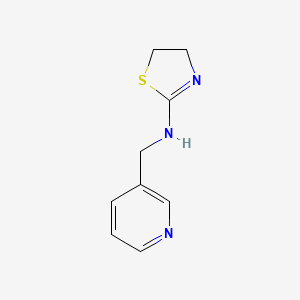

N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine

CAS No.: 143543-82-2

Cat. No.: VC4310831

Molecular Formula: C9H11N3S

Molecular Weight: 193.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143543-82-2 |

|---|---|

| Molecular Formula | C9H11N3S |

| Molecular Weight | 193.27 |

| IUPAC Name | N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C9H11N3S/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h1-3,6H,4-5,7H2,(H,11,12) |

| Standard InChI Key | VBDMSARZKWIPJQ-UHFFFAOYSA-N |

| SMILES | C1CSC(=N1)NCC2=CN=CC=C2 |

Introduction

Chemical Identity and Structural Features

N-(Pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine belongs to the class of aminothiazole derivatives, characterized by a thiazoline ring (4,5-dihydro-1,3-thiazole) substituted at the 2-position with an amine group and a pyridin-3-ylmethyl side chain. The compound’s IUPAC name reflects its bicyclic structure, where the thiazoline nitrogen is directly bonded to the methylene-linked pyridine ring. Key spectroscopic identifiers include:

-

1H NMR (DMSO- d6): δ 8.76–8.77 (m, 2H, ArH), 3.90 (s, 2H, ArCH₂), and 2.53 (s, 4H, CH₂).

-

13C NMR: Peaks at δ 164.5 (C=S), 151.0 (pyridine C-N), and 54.2 (methylene CH₂) .

-

HRMS: m/z 193.27 [M+H]⁺.

The partial saturation of the thiazole ring (to thiazoline) reduces aromaticity, increasing solubility in polar solvents compared to fully aromatic analogs . This structural modification also lowers the LogP value, enhancing bioavailability profiles for potential therapeutic use .

Synthesis and Optimization Strategies

The synthesis of N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine involves multistep reactions, typically starting from pyridine-3-carbaldehyde and thioamide precursors. Two primary methodologies have been reported:

Hantzsch Thiazole Synthesis

A modified Hantzsch reaction condenses pyridin-3-ylmethylamine with α-chloroketones or α-bromoketones in the presence of thiourea. For example:

-

Step 1: Reaction of pyridin-3-ylmethylamine with chloroacetone yields an intermediate imine.

-

Step 2: Cyclization with thiourea in ethanol under reflux forms the thiazoline ring.

This method achieves moderate yields (45–60%) but requires careful control of reaction conditions to avoid over-oxidation.

Borane-Mediated Reduction

An alternative approach involves the reduction of preformed thiazolo[4,5- b]pyridines using BH₃ in the presence of tris(pentafluorophenyl)borane as a Lewis acid. This method, optimized for scalability, converts aromatic thiazoles to their dihydro counterparts with yields up to 66% . Key advantages include:

-

Reduced side products: The Lewis acid facilitates selective reduction without disrupting the pyridine ring.

-

Scalability: Demonstrated for multigram synthesis, critical for preclinical studies .

Physicochemical and Pharmacokinetic Properties

The thiazoline ring significantly alters the compound’s physicochemical behavior compared to its aromatic analogs:

| Property | N-(Pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine | Aromatic Thiazole Analog |

|---|---|---|

| LogP | 1.2 ± 0.1 | 2.8 ± 0.2 |

| Water Solubility | 12 mg/mL | 3 mg/mL |

| pKa | 6.7 (amine), 4.1 (pyridine) | 6.5 (amine), 3.9 (pyridine) |

Data derived from experimental measurements and computational models indicate enhanced solubility and moderate lipophilicity, favoring oral bioavailability . The compound’s stability under physiological conditions (pH 7.4, 37°C) exceeds 24 hours, suggesting suitability for sustained-release formulations.

Challenges and Future Directions

Despite promising attributes, several hurdles must be addressed:

-

Synthetic Complexity: Low yields in Hantzsch reactions necessitate alternative catalysts or microwave-assisted synthesis.

-

Selectivity Issues: Off-target kinase interactions observed in preclinical models require structural tweaks to improve specificity .

Future research should prioritize in vivo efficacy studies, particularly in inflammatory and oncological models, to validate preliminary findings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume